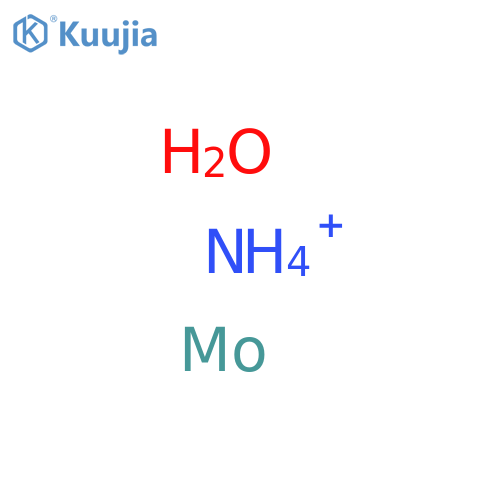Cas no 27546-07-2 (Ammonium dimolybdate)
アンモニウム二モリブデン酸塩(Ammonium dimolybdate)は、化学式 (NH₄)₂Mo₂O₇ で表される無機化合物です。高純度のモリブデン源として利用可能で、触媒製造やセラミック材料の添加剤として重要な役割を果たします。特に、均一な熱分解特性と優れた溶解性を有し、高温プロセスにおける安定性に優れています。また、モリブデン含有量が高く(約65%)、効率的な原料として利用できる点が特徴です。工業用途では、腐食抑制や電子材料の前駆体としても注目されています。

Ammonium dimolybdate structure
商品名:Ammonium dimolybdate
CAS番号:27546-07-2
MF:H6MoNO
メガワット:131.993742465973
MDL:MFCD00010882
CID:53176
Ammonium dimolybdate 化学的及び物理的性質
名前と識別子
-
- Ammonium dimolybdate
- Ammoniumdimolybdatewhitepowder
- Ammonium molybdate (di)
- AMMONIUM MOLYBDATE TS
- Diammonium dimolybdate
- Diammoniumdimolybdat
- molybdate,diammonium
- Ammonium Molybdate (di), Mo
- Ammoniummolybdate(di),Mo56.5%
- AMMONIUM MOLYBDATE REAGENT
- AMMONIUM MOLYBDENUM OXIDE (DI)
- Ammoniumdimolybdate,99%
- Ammonium molybdenum oxide ((NH4)2Mo2O7)
-
- MDL: MFCD00010882
- インチ: 1S/Mo.H3N.H2O/h;1H3;1H2/p+1
- InChIKey: DFYUJDQOIIPIEI-UHFFFAOYSA-O
- ほほえんだ: [Mo].[NH4+].O
計算された属性
- せいみつぶんしりょう: 343.84400
- 水素結合ドナー数: 7
- 水素結合受容体数: 9
- 重原子数: 11
- 回転可能化学結合数: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 3.1
- ゆうかいてん: 300 °C
- ふってん: °Cat760mmHg
- フラッシュポイント: °Cat760mmHg
- ようかいど: 溶于H2O
- すいようせい: Soluble in water.
- PSA: 124.45000
- LogP: -0.24940
- ようかいせい: 未確定
- じょうきあつ: No data available
Ammonium dimolybdate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
-
危険物標識:

- ちょぞうじょうけん:Ambient temperatures.
- リスク用語:R36/37/38
- TSCA:Yes
Ammonium dimolybdate 税関データ
- 税関コード:28417010
- 税関データ:
中国税関コード:
2841701000
Ammonium dimolybdate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1143245-25g |
Ammonium dimolybdate |
27546-07-2 | 98% | 25g |
$7.0 | 2024-07-28 | |
| Ambeed | A1143245-5g |
Ammonium dimolybdate |
27546-07-2 | 98% | 5g |
$5.0 | 2024-07-28 | |
| Ambeed | A1143245-1kg |
Ammonium dimolybdate |
27546-07-2 | 98% | 1kg |
$72.0 | 2024-07-28 | |
| abcr | AB202921-250g |
Ammonium dimolybdate, Mo 56.5%; . |
27546-07-2 | 250g |
€98.50 | 2025-02-13 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192483-100g |
Ammonium dimolybdate |
27546-07-2 | Mo 56.5% | 100g |
¥105.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AU673-500g |
Ammonium dimolybdate |
27546-07-2 | 99%,Mo56.5% | 500g |
¥393.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A47900-50g |
Ammonium dimolybdate |
27546-07-2 | 98% | 50g |
¥59.0 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A829791-500g |
Ammonium molybdate (di) |
27546-07-2 | Mo 56.5% | 500g |
¥382.00 | 2022-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AU673-25g |
Ammonium dimolybdate |
27546-07-2 | 99%,Mo56.5% | 25g |
¥61.0 | 2022-06-10 | |
| 1PlusChem | 1P002UI8-100g |
Ammonium molybdenum oxide ((NH4)2Mo2O7) |
27546-07-2 | Mo56.5% | 100g |
$94.00 | 2024-05-07 |
Ammonium dimolybdate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:27546-07-2)Ammonium dimolybdate
注文番号:LE6699
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
Ammonium dimolybdate 関連文献
-
Weixing Yang,Ronglan Zhang,Kai Luo,Weiping Zhang,Jianshe Zhao RSC Adv. 2016 6 75632
27546-07-2 (Ammonium dimolybdate) 関連製品
- 12026-66-3(Ammonium Phosphomolybdate Trihydrate)
- 15060-55-6(Ammonium tetrathiomolybdate(VI))
- 12054-85-2(Ammonium molybdate tetrahydrate)
- 13106-76-8(ammonium molybdate)
- 12027-67-7(Ammonium Molybdate)
- 12207-64-6(Ammonium tetramolybdate)
- 12411-64-2(Ammonium Octamolybdate)
- 54723-94-3(Azane;molybdenum;trihydroxide;phosphate;tetratriacontahydrate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:27546-07-2)Ammonium dimolybdate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:27546-07-2)二钼酸铵

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



